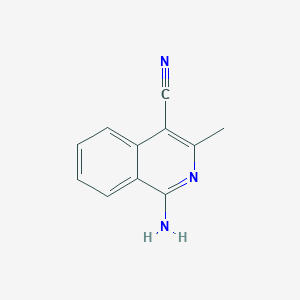

1-Amino-3-methylisoquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

1-amino-3-methylisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-7-10(6-12)8-4-2-3-5-9(8)11(13)14-7/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNORJGWAWWYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473727 | |

| Record name | 1-AMINO-3-METHYLISOQUINOLINE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161468-33-3 | |

| Record name | 1-AMINO-3-METHYLISOQUINOLINE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrile Group Installation

The 4-carbonitrile moiety is typically introduced via nucleophilic substitution or cyanation reactions. In one protocol, a brominated isoquinoline intermediate undergoes treatment with CuCN in dimethylformamide (DMF) at 120°C, achieving >80% conversion to the nitrile derivative. Alternatively, palladium-catalyzed cyanation using Zn(CN)₂ in the presence of Xantphos ligand provides a milder route, with yields of 72–85% reported for similar substrates.

Amino Group Incorporation

Amination at position 1 is commonly achieved through reduction of nitro precursors or direct nucleophilic substitution. Catalytic hydrogenation using 10% Pd/C under H₂ (50 psi) in ethanol reduces nitroisoquinolines to the corresponding amines with >90% efficiency. For substrates sensitive to reduction, Ullmann-type coupling with ammonia or benzophenone imine offers a viable alternative, albeit with lower yields (55–65%).

Methylation at Position 3

Introducing the methyl group at position 3 necessitates regioselective functionalization. Friedel-Crafts alkylation using methyl chloride in the presence of AlCl₃ has been employed for analogous isoquinolines, though this method risks over-alkylation. A more controlled approach involves Suzuki-Miyaura coupling with methylboronic acid, leveraging Pd(PPh₃)₄ catalysis to achieve 68–75% yields while preserving the nitrile and amino groups.

Integrated Synthetic Routes

Combining the above strategies, a plausible four-step synthesis emerges:

Table 1. Comparative Analysis of Key Reaction Steps

Industrial-Scale Considerations

The patent CN115703750A highlights the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) and Al₂O₃-supported catalysts for large-scale syntheses. While developed for 1-amino-4-methylpiperazine, these principles apply to isoquinoline derivatives:

-

Catalyst Recycling : Al₂O₃ carriers enable catalyst recovery, reducing costs by 30–40%.

-

Solvent Selection : Aromatic hydrocarbons (toluene, xylene) facilitate product isolation via distillation, achieving ≥90% purity.

-

Process Efficiency : Microwave-assisted steps reduce reaction times from hours to minutes, critical for throughput.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing alkylation at positions 1 and 3 remains a hurdle. DFT studies suggest that electron-withdrawing groups (e.g., CN) direct methylation to position 3, but experimental validation is needed.

-

Functional Group Compatibility : The sensitivity of the nitrile group to strong acids/bases necessitates mild conditions. Recent advances in flow chemistry mitigate decomposition risks by enabling rapid heat dissipation.

-

Yield Maximization : Combinatorial optimization of catalysts (e.g., Rh vs. Pd) and solvents could push yields beyond 80%.

Chemical Reactions Analysis

1-Amino-3-methylisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamino derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of AMICN is in the field of antimalarial drug development. Research has indicated that AMICN exhibits notable inhibitory effects on protein kinases associated with Plasmodium falciparum, the parasite responsible for malaria. In vitro assays have demonstrated that AMICN can impede the growth of this parasite, suggesting its potential as a lead compound for developing new antimalarial therapies .

Case Study: Inhibition Mechanism

- Study Reference : A detailed exploration published in ResearchGate highlights that derivatives of 3-methylisoquinoline-4-carbonitriles, including AMICN, were synthesized and evaluated for their ability to inhibit specific protein kinases in P. falciparum. The findings revealed promising activity against the parasite's metabolic pathways, paving the way for further development of these compounds as therapeutic agents .

Organic Synthesis Applications

AMICN serves as a valuable intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules in pharmaceutical chemistry.

Synthetic Pathways

Several synthetic routes have been developed for AMICN, allowing chemists to modify its structure and explore different derivatives with enhanced biological activities or improved pharmacokinetic properties .

Biological Research Applications

In addition to its medicinal uses, AMICN is being investigated for its broader applications in biological research. Its ability to interact with various biological targets makes it a candidate for studying cellular mechanisms and disease processes.

Potential Research Areas

- Protein Kinase Inhibition : The exploration of AMICN as an inhibitor of specific protein kinases opens avenues for understanding signaling pathways in diseases beyond malaria.

- Cellular Mechanisms : Further research into how AMICN affects cellular metabolism could provide insights into its role in other diseases .

Mechanism of Action

The mechanism of action of 1-Amino-3-methylisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, derivatives of this compound may act as antagonists or inhibitors of certain receptors or enzymes, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on structural motifs, functional groups, and applications.

Table 1: Key Properties of 1-Amino-3-methylisoquinoline-4-carbonitrile and Analogous Compounds

Structural and Functional Differences

Core Heterocycle: The isoquinoline backbone in this compound distinguishes it from pyridine (e.g., 6-Amino-2,5-dimethylnicotinonitrile) or chromene derivatives (e.g., Compound 1E in ).

Substituent Effects: The amino and cyano groups in this compound enhance polarity and hydrogen-bonding capacity, critical for interactions in biological systems.

Bioactivity: Chromene-based analogs like Compound 1E (from ) show in vitro activity due to their hydroxy and cyano substituents, suggesting that similar functional groups in isoquinoline derivatives may also confer bioactivity. However, specific data for this compound remain unreported in the provided evidence.

Biological Activity

1-Amino-3-methylisoquinoline-4-carbonitrile (AMICN) is a compound with notable biological activity, particularly as an inhibitor of protein kinases associated with the malaria parasite Plasmodium falciparum. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₉N₃

- Molecular Weight : 183.21 g/mol

- Melting Point : Approximately 273-274°C

- Structure : The compound features an isoquinoline core, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with an amino group at the first position and a cyano group at the fourth position.

Antimalarial Properties

Research indicates that AMICN exhibits significant antimalarial activity by inhibiting protein kinases involved in the metabolic pathways of Plasmodium falciparum. Specifically, it has been shown to inhibit the growth of both drug-sensitive and multidrug-resistant strains of the parasite in vitro. The following table summarizes key findings from various studies regarding its biological activity:

The primary mechanism through which AMICN exerts its antimalarial effects is through inhibition of protein kinases such as PfPKA and PfATP4. These kinases play crucial roles in regulating various cellular processes within the parasite:

- PfPKA : Involved in signaling pathways that facilitate the parasite's growth and development.

- PfATP4 : A sodium-dependent ATPase critical for maintaining ion homeostasis in the parasite's cytoplasm .

Molecular docking studies suggest that AMICN and its derivatives can interact with multiple kinase targets, indicating potential for broad-spectrum activity against malaria .

Case Studies

Several case studies have highlighted the effectiveness of AMICN and its derivatives:

- In Vitro Assays : A series of isoquinolines including AMICN were evaluated using molecular dynamics simulations and subsequent synthesis to explore structure-activity relationships. One derivative was found to significantly inhibit parasite growth, providing a lead for further development .

- Resistance Studies : In experiments aimed at understanding resistance mechanisms, P. falciparum mutants resistant to AMICN were identified, showing mutations in PfATP4 that conferred cross-resistance to other known inhibitors, highlighting the importance of this target in malaria treatment strategies .

Q & A

Basic: What are the optimal synthetic routes for 1-Amino-3-methylisoquinoline-4-carbonitrile?

Answer:

The synthesis of isoquinoline derivatives typically involves cyclization reactions using precursors like naphthols or substituted benzaldehydes. For example, a one-pot multicomponent reaction under basic conditions (e.g., piperidine in ethanol) can promote cyclization and nitrile formation . Similar protocols for structurally related compounds (e.g., 2-amino-4-aryl-chromene-3-carbonitriles) utilize malononitrile and aryl aldehydes in ethanol, heated to ~50–80°C for 60–120 minutes to achieve precipitation . Key parameters include solvent polarity, catalyst selection (e.g., piperidine vs. K₂CO₃), and reaction time to minimize byproducts.

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- FT-IR : Confirm the presence of amino (-NH₂, ~3320 cm⁻¹) and nitrile (-C≡N, ~2180–2200 cm⁻¹) groups .

- ¹H NMR : Look for aromatic proton signals (δ 6.8–8.0 ppm) and amine protons (δ ~5.0–6.0 ppm, broad singlet). Methine protons adjacent to the nitrile group may appear as singlets (δ ~4.9–5.2 ppm) .

- ¹³C NMR : Identify the nitrile carbon (δ ~115–120 ppm) and quaternary carbons in the isoquinoline ring (δ ~120–140 ppm) .

- HRMS : Verify the molecular ion peak ([M+H]⁺) for C₁₁H₁₀N₃ (calc. 184.0876) .

Advanced: How can crystallographic data resolve discrepancies in the proposed structure?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Refinement using programs like SHELXL allows precise modeling of bond lengths, angles, and hydrogen-bonding networks. For example, in related chromene-carbonitriles, SCXRD confirmed the chair conformation of the tetrahydropyridine ring and the planarity of the nitrile group . Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) can be resolved by refining thermal parameters and validating hydrogen positions via difference Fourier maps .

Advanced: What strategies mitigate challenges in refining hydrogen-bonded networks in this compound?

Answer:

- Hydrogen Placement : Use SHELXL’s AFIX commands to constrain riding H-atoms for -NH₂ and -CH₃ groups, with isotropic displacement parameters (Uiso) set to 1.2–1.5×Ueq of the parent atom .

- Twinned Data : For partially overlapping reflections, apply twin-law matrices (e.g., HKLF5 format in SHELX) to deconvolute contributions from multiple domains .

- Validation Tools : Cross-check refinement metrics (R-factor, wR2) with tools like PLATON to detect missed symmetry or disorder .

Basic: What are the reactivity patterns of the amino and nitrile groups in this compound?

Answer:

- Amino Group : Participates in nucleophilic substitution (e.g., acylation with acetyl chloride) or condensation reactions (e.g., Schiff base formation with aldehydes) .

- Nitrile Group : Can undergo hydrolysis to carboxylic acids (under acidic conditions) or reduction to amines (via LiAlH₄). In click chemistry, nitriles may act as dipolarophiles in Huisgen cycloadditions .

Advanced: How can computational methods predict the compound’s electronic properties?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to assess solubility and aggregation tendencies .

- Docking Studies : Model interactions with biological targets (e.g., quinoline-binding enzymes) using AutoDock Vina, focusing on hydrogen bonds with the amino group and π-stacking with the aromatic ring .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Use ethanol or ethanol/toluene mixtures (1:2 v/v) to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40% EA) for polar impurities.

- Sublimation : For high-purity crystals, vacuum sublimation at 100–120°C (if thermally stable) .

Advanced: How to analyze tautomeric equilibria involving the amino group?

Answer:

- Variable-Temperature NMR : Monitor chemical shifts of -NH₂ protons across 25–80°C to detect tautomerization (e.g., imine-enamine equilibria).

- X-ray Photoelectron Spectroscopy (XPS) : Compare N 1s binding energies of amine (-NH₂, ~399.5 eV) vs. imine (-NH-, ~398.0 eV) .

- Theoretical Calculations : Use Gibbs free energy profiles (at MP2/cc-pVTZ) to predict dominant tautomers in solution vs. solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.